Methyl 3-hydroxypentanoate
Overview
Description
Methyl 3-hydroxypentanoate, also known as Methyl γ-Hydroxyvalerate, is a colorless liquid with a fruity odor. It is commonly used in the fragrance industry as a flavoring agent. The molecular formula is C6H12O3 .
Synthesis Analysis
This compound can be synthesized by microbial asymmetric reduction of 3-oxopentanoic esters . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 4 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The polar surface area is 47 Å2 and the molar refractivity is 33.1±0.3 cm^3 .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.2±6.0 kJ/mol and the flash point is 80.9±12.6 °C . The index of refraction is 1.427 .Scientific Research Applications
Chemical Synthesis and Catalysis : Methyl 3-hydroxypentanoate is used in chemical synthesis, notably in cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol to produce methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).
Organic Chemistry and Enantioselective Synthesis : It serves as a precursor in the synthesis of optically active compounds, illustrating its use in creating chiral molecules for pharmaceutical and chemical research (Chu et al., 1992).
Biocatalysis and Enzymatic Resolution : The compound is used in the study of biocatalysis, particularly in the resolution of chiral compounds using enzymes like Candida antarctica lipase B (García-Urdiales et al., 2009).
Synthesis of Organoleptic Compounds : this compound and its derivatives have applications in the synthesis of compounds with specific organoleptic properties, useful in perfumery and flavor industries (Snowden et al., 2005).
Biochemical and Pharmaceutical Research : It is involved in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions, important for pharmaceutical research and drug development (Basu Baul et al., 2009).
Biorefinery and Green Chemistry : this compound is a key intermediate in biorefinery processes, showing the potential in the valorization of biomass-derived compounds (Geboers et al., 2014).
Tissue Engineering and Biomedical Applications : Derivatives of this compound, particularly polyhydroxyalkanoates, are explored for use in tissue engineering, showcasing its relevance in biomedical material science (Chen & Wu, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-hydroxypentanoate is a chemical compound with the molecular formula C6H12O3
Biochemical Pathways
This compound might be involved in certain biochemical pathways. For instance, it has been mentioned in the context of the biosynthesis of polymers and copolymers based on 3-hydroxypropionic acid . .
Pharmacokinetics
It has a molecular weight of 132.16 , a density of 1.0±0.1 g/cm³ , a boiling point of 203.9±13.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.9 mmHg at 25°C . These properties could influence its bioavailability, but more detailed studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxypentanoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of the compound within biological systems. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. Studies have indicated that this compound can impact cell proliferation and differentiation, highlighting its potential role in cellular development and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain esterases, preventing the hydrolysis of other ester substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of pentanoic acid and methanol. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the breakdown of the ester bond, resulting in the formation of pentanoic acid and methanol. The compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific proteins and its solubility in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions and influence cellular processes .
Properties
IUPAC Name |
methyl 3-hydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337118 | |
Record name | Methyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56009-31-5 | |
Record name | Methyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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